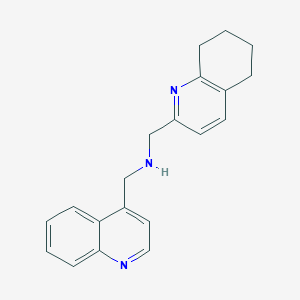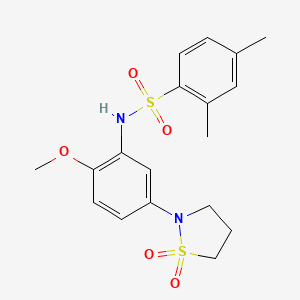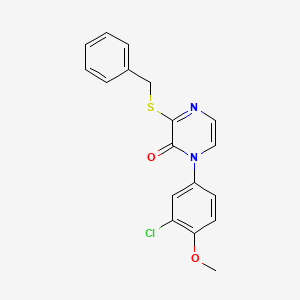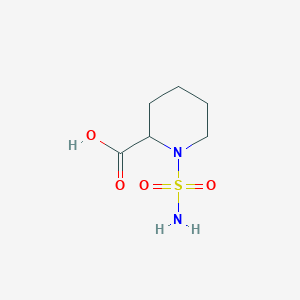
N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine, also known as QM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QM is a synthetic compound that belongs to the class of quinoline derivatives and has been shown to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and protect neurons from oxidative stress-induced cell death. This compound has also been shown to exhibit anti-inflammatory effects and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with a high degree of purity. This compound has also been shown to exhibit potent pharmacological effects at low concentrations, making it a cost-effective compound for research purposes. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research of N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine. One potential direction is to further investigate the mechanism of action of this compound and its effects on various signaling pathways. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, the antiviral activity of this compound can be further explored for the development of new antiviral drugs. Finally, the potential of this compound as a chemotherapeutic agent for the treatment of cancer can be further investigated in preclinical and clinical trials.
Conclusion
In conclusion, this compound is a novel compound that exhibits promising pharmacological properties. It has been shown to exhibit potent antitumor and antiviral activity, neuroprotective effects, and anti-inflammatory effects. This compound has several advantages for lab experiments, including its ease of synthesis and potent pharmacological effects at low concentrations. However, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine involves the reaction of 4-formylquinoline with 2-amino-1,2,3,4-tetrahydroquinoline in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white solid with a high degree of purity. The synthesis of this compound has been optimized to yield high quantities of the compound with minimal side products.
Wissenschaftliche Forschungsanwendungen
N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to exhibit antiviral activity against the hepatitis C virus and the Zika virus. Additionally, this compound has been shown to exhibit neuroprotective effects against oxidative stress-induced cell death, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-3-7-19-15(5-1)9-10-17(23-19)14-21-13-16-11-12-22-20-8-4-2-6-18(16)20/h2,4,6,8-12,21H,1,3,5,7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVLUXWHNXMSLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)CNCC3=CC=NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(benzo[d]oxazol-2-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2969645.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2969646.png)

![ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2969650.png)
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2969651.png)
![4-[(3-Chlorophenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2969652.png)
![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B2969653.png)
![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2969655.png)

![4-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B2969660.png)


